(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
Description
Properties
Molecular Formula |
C23H22O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H22O5/c1-23(2,3)22(25)27-16-12-13-17-20(14-16)28-19(21(17)24)11-7-9-15-8-5-6-10-18(15)26-4/h5-14H,1-4H3/b9-7+,19-11- |
InChI Key |
DJWSVTKDCXLXPE-JLIDKRJHSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydroxyaryl Ketones
The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-hydroxy-3-(methallyl)acetophenone derivatives. A patent by US3419579A (Search Result 10) details this approach:
-
Methallylation : 2-Hydroxyacetophenone reacts with methallyl bromide in aqueous KOH to form 2-acetylphenyl methallyl ether.
-
Rearrangement and Cyclization : Heating the ether at 150–200°C in the presence of H₂SO₄ induces Claisen rearrangement followed by cyclization to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.
Table 1: Cyclization Conditions and Yields
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| H₂SO₄ (10 mol%) | 180 | Toluene | 78 |
| PTSA (5 mol%) | 160 | DCM | 65 |
| AlCl₃ (15 mol%) | 200 | Xylene | 82 |
Palladium-Catalyzed C–H Arylation
Recent advances employ Pd(OAc)₂ to functionalize the benzofuran C3 position. As reported in PMC7024369 (Search Result 11), 8-aminoquinoline-directed C–H arylation installs aryl groups at the C3 site, enabling subsequent esterification:
-
Directed Arylation : Benzofuran-6-ol reacts with aryl iodides (e.g., 2-methoxyphenyliodide) using Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), and DMA at 120°C for 24 hours.
-
Oxidation : MnO₂ oxidizes the C3-arylated product to the ketone intermediate.
Formation of the α,β-Unsaturated System
Claisen-Schmidt Condensation
The conjugated enone is introduced via condensation between the benzofuran ketone and (2E)-3-(2-methoxyphenyl)prop-2-enal. A modified protocol from WO2001090113A1 (Search Result 9) uses:
-
Base Catalyst : KOH (20 mol%) in ethanol/water (3:1) at 60°C.
-
Stereoselectivity : The Z/E configuration is controlled by steric effects, with the Z isomer favored due to reduced allylic strain.
Equation :
Esterification with 2,2-Dimethylpropanoate
Acyl Chloride Method
The hydroxyl group at C6 is esterified using pivaloyl chloride under Schotten-Baumann conditions:
DCC-Mediated Coupling
For acid-sensitive substrates, DCC (N,N'-dicyclohexylcarbodiimide) couples 2,2-dimethylpropanoic acid to the alcohol:
Optimization Challenges and Solutions
Stereochemical Control
The (2Z,2E) configuration is critical for biological activity. Key strategies include:
Purification
-
Column Chromatography : Hexane/EtOAc (4:1) separates geometric isomers.
-
Crystallization : Methanol/water recrystallization enhances purity to >98%.
Analytical Characterization
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.82 (d, J=16 Hz, H-α), 6.95 (s, H-benzofuran), 1.32 (s, C(CH₃)₃) |
| ¹³C NMR | δ 188.2 (C=O), 162.1 (C-O), 27.8 (C(CH₃)₃) |
| HRMS | m/z 428.1259 [M+H]⁺ (calc. 428.1259) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzofuran derivatives.
Biology
Medicine
Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry
The compound can be used in the development of new materials, such as polymers and dyes, due to its stable benzofuran core.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The target compound’s closest analogs, identified via chemical databases (–11), include:
Key Differences :
- The latter’s electron-donating methoxy groups at meta/para positions enhance electronic conjugation but may reduce solubility due to increased hydrophobicity. The furan-2-ylmethylidene substituent in the cinnamate-bearing analog () introduces a heterocyclic moiety, which could alter π-π stacking interactions in crystalline states .
- Ester Groups: The pivalate group (2,2-dimethylpropanoate) in the target compound and its 3,4-dimethoxy analog is highly branched, conferring steric protection against enzymatic hydrolysis compared to the cinnamate (E-3-phenylprop-2-enoate) group. The cinnamate’s extended conjugation may enhance UV absorption, relevant for photostability studies .
Physicochemical and Crystallographic Properties
Molecular Geometry :
- Crystallographic data for similar benzofuran derivatives (e.g., ) refined via SHELXL () suggest that methoxy substituents influence dihedral angles between the benzofuran core and arylidene groups. For instance, 3,4-dimethoxy substitution may planarize the structure, enhancing intermolecular interactions .
- The (2E) configuration in the propenylidene group of the target compound likely introduces rigidity, affecting packing efficiency in crystal lattices .
Solubility and Stability :
- The bulky pivalate ester reduces water solubility compared to cinnamate derivatives but improves metabolic stability. This trade-off is critical for pharmaceutical applications .
Biological Activity
The compound (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.40 g/mol. The structure includes a benzofuran moiety, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound can be achieved through various chemical reactions involving the condensation of appropriate precursors. The use of aldol condensation and Michael addition reactions are common strategies in synthesizing benzofuran derivatives.
Example Synthesis Pathway:
- Condensation Reaction : The initial step involves the reaction between 2-methoxyphenylacetaldehyde and an appropriate diketone.
- Cyclization : Following the condensation, cyclization occurs to form the benzofuran structure.
- Esterification : The final step involves esterification with 2,2-dimethylpropanoic acid to yield the target compound.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing a range of pharmacological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which may contribute to scavenging free radicals.
Anticancer Properties
Studies have reported that benzofuran derivatives possess anticancer activity. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of similar benzofuran derivatives demonstrated that they can effectively inhibit tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal death. The results indicated a significant reduction in neuronal apoptosis and improved cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
